molecular formula C20H16Cl2O3 B11163613 7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Cat. No.: B11163613
M. Wt: 375.2 g/mol
InChI Key: SQXPQPLTDOSGDT-UHFFFAOYSA-N
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Description

“7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one” is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one” typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the chromen core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 3,4-dichlorobenzyl group: This step may involve nucleophilic substitution reactions using 3,4-dichlorobenzyl chloride.

    Final modifications: Additional steps to introduce the methyl group and other functional groups as required.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chromen moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of “7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one” depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen derivatives with different substituents. Examples may include:

  • 7-Hydroxy-6-methyl-2,3-dihydrochromen-4-one
  • 7-(3,4-Dichlorobenzyl)oxy-2,3-dihydrochromen-4-one

Uniqueness

The uniqueness of “7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one” lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H16Cl2O3

Molecular Weight

375.2 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H16Cl2O3/c1-11-18(24-10-12-5-7-16(21)17(22)9-12)8-6-14-13-3-2-4-15(13)20(23)25-19(11)14/h5-9H,2-4,10H2,1H3

InChI Key

SQXPQPLTDOSGDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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